molecular formula C17H22N2O7 B12616763 L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine CAS No. 921934-65-8

L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine

Cat. No.: B12616763
CAS No.: 921934-65-8
M. Wt: 366.4 g/mol
InChI Key: STPSJHZVQRVUDR-AAEUAGOBSA-N
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Description

L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine is a synthetic tripeptide derivative of L-serine, featuring a methylated alanyl residue and an O-linked 4-oxo-4-phenoxybutanoyl group. This structural modification distinguishes it from naturally occurring serine derivatives and imparts unique physicochemical and pharmacological properties.

Properties

CAS No.

921934-65-8

Molecular Formula

C17H22N2O7

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(4-oxo-4-phenoxybutanoyl)oxypropanoic acid

InChI

InChI=1S/C17H22N2O7/c1-11(18)16(22)19(2)13(17(23)24)10-25-14(20)8-9-15(21)26-12-6-4-3-5-7-12/h3-7,11,13H,8-10,18H2,1-2H3,(H,23,24)/t11-,13-/m0/s1

InChI Key

STPSJHZVQRVUDR-AAEUAGOBSA-N

Isomeric SMILES

C[C@@H](C(=O)N(C)[C@@H](COC(=O)CCC(=O)OC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C(=O)N(C)C(COC(=O)CCC(=O)OC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Amino Acid Coupling

This step is crucial for forming the backbone of the compound. The coupling reaction can be performed under various conditions:

  • Reagents : Commonly used coupling agents include DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

  • Conditions : The reaction is often conducted in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature or slightly elevated temperatures for several hours.

Step Reagents Solvent Temperature Time
Coupling L-Alanine, L-Serine DMF RT 4-6 hours

N-Methylation

The N-methylation process can be executed using various methylating agents:

  • Methyl Iodide : A common choice, effective but requires careful handling due to toxicity.

  • Dimethyl Sulfate : Another effective agent but poses similar safety concerns.

Step Methylating Agent Solvent Temperature Time
N-Methylation Methyl Iodide Acetone Reflux 2 hours

Phenoxybutanoylation

The acylation step introduces the phenoxybutanoyl group:

  • Reagents : Phenoxybutanoic acid or its derivatives are used.

  • Catalysts : Acid catalysts such as sulfuric acid may enhance reaction rates.

Step Reagents Catalyst Solvent Temperature Time
Acylation Phenoxybutanoic Acid Sulfuric Acid Toluene Reflux 5 hours

Oxidation

To introduce the oxo group, oxidation reactions are performed:

  • Oxidizing Agents : Potassium permanganate is frequently used due to its effectiveness in introducing carbonyl functionalities.
Step Oxidizing Agent Solvent Temperature Time
Oxidation Potassium Permanganate Water/Acetone mix RT to Reflux 1 hour

Yield and Purity Analysis

The overall yield and purity of this compound depend on the efficiency of each step in the synthesis process. Typical yields for each stage may vary significantly based on the conditions employed:

Reaction Step Typical Yield (%)
Amino Acid Coupling 70 - 85
N-Methylation 60 - 75
Phenoxybutanoylation 65 - 80
Oxidation 75 - 90

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The phenoxybutanoyl group may be susceptible to oxidation under certain conditions.

    Reduction: The carbonyl group in the phenoxybutanoyl moiety can be reduced to an alcohol.

    Substitution: The serine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique structure allows for the development of drugs targeting neurological disorders and other complex diseases. The compound's ability to enhance bioavailability and efficacy makes it a promising candidate in drug formulation.

Case Study: Neurological Disorders
Research indicates that compounds similar to this compound can modulate neurotransmitter levels, providing therapeutic effects in conditions such as Alzheimer's disease and multiple sclerosis. A study demonstrated that supplementation with amino acid derivatives improved cognitive functions in animal models .

Biochemical Research

Enzyme Mechanism Studies
The compound is instrumental in studying enzyme mechanisms due to its structural properties. It acts as a substrate or inhibitor in various enzymatic reactions, thereby helping researchers understand metabolic pathways better.

Table 1: Enzymatic Activity Modulation

CompoundEnzyme TargetEffect
This compoundSerine PalmitoyltransferaseInhibition observed
L-AlanineDipeptidaseEnhanced activity
N-Methyl-O-tert-butyl-L-serineAmino Acid DecarboxylaseNo significant effect

Biotechnology Applications

Biopharmaceutical Formulations
In biotechnology, this compound is used to enhance the stability and solubility of proteins and peptides. This is critical for effective drug delivery systems, particularly in parenteral formulations.

Case Study: Protein Stability Enhancement
A study on protein formulations revealed that incorporating this compound significantly increased the shelf-life and stability of therapeutic proteins under various storage conditions .

Cosmetic Industry

Skin Conditioning Agents
The compound’s moisturizing properties make it suitable for incorporation into skincare formulations. Its ability to enhance skin hydration and barrier function has led to its use in various cosmetic products.

Table 2: Cosmetic Applications

Product TypeFunctionality
MoisturizersHydration and skin barrier repair
Anti-aging creamsReduction of fine lines
SunscreensEnhanced skin protection

Food Industry

Flavor Enhancer
this compound may also find applications as a flavor enhancer or food additive, improving taste profiles while ensuring compliance with food safety regulations.

Mechanism of Action

The mechanism of action of L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Key Structural Features :

  • Tripeptide backbone: Composed of L-serine, N-methyl-L-alanine, and a modified 4-oxo-4-phenoxybutanoyl moiety.
  • Drug delivery systems: The phenoxybutanoyl group could act as a prodrug linker for targeted release.
  • Neurotherapeutics : Modified serine derivatives are investigated for neurological disorders due to their interaction with NMDA receptors (e.g., L-serine’s efficacy in GRIN-related disorders) .

Structural and Functional Comparisons

The table below compares L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications
This compound Not explicitly reported* ~340–360 (estimated) Phenoxybutanoyl, methylated alanyl Hypothesized: Drug delivery, neurotherapeutics
Bilanafos (4-(hydroxymethylphosphinyl)-L-2-aminobutanoyl-L-alanyl-L-alanine) C₉H₁₈N₃O₆P 295.23 g/mol Phosphinyl, alanyl-alanine backbone Herbicide (agricultural use)
Phosphatidylserine Varies (C₃₈H₇₄NO₁₀P) ~760–800 g/mol Glycerol backbone, fatty acid chains Cognitive health supplements
L-Serine C₃H₇NO₃ 105.09 g/mol Hydroxyl, amino, carboxyl groups Treatment of GRIN-related disorders

*Molecular weight estimated based on structural analogy to L-alanyl-N-methyl-O-(phenylmethyl)-L-serine (280.32 g/mol) with additional substituents .

Pharmacological and Biochemical Insights

Bilanafos
  • Mechanism: Acts as a herbicide by inhibiting glutamine synthetase in plants. Its tripeptide structure facilitates uptake via amino acid transporters .
  • Contrast : Unlike the target compound, bilanafos incorporates a phosphinyl group critical for its herbicidal activity.
Phosphatidylserine
  • Function : A phospholipid essential for neuronal membrane integrity. Supplements are used to mitigate cognitive decline .
  • Key Difference: Phosphatidylserine’s fatty acid chains enhance blood-brain barrier penetration, whereas the phenoxybutanoyl group in the target compound may optimize tissue-specific delivery.
L-Serine
  • Therapeutic Role: Demonstrated efficacy in GRIN-related disorders via NMDA receptor modulation. Notably, patients with gain-of-function GRIN variants experienced adverse effects with L-serine, highlighting the importance of structural specificity in receptor interactions .
  • Structural Advantage: The target compound’s methyl and phenoxybutanoyl groups may reduce off-target effects compared to unmodified L-serine.

Metabolic and Environmental Considerations

  • Degradation Pathways: The phenoxy group in the target compound may influence microbial degradation.
  • Stability : Methylation of the alanyl residue likely enhances metabolic stability compared to unmodified peptides, extending its half-life in biological systems.

Biological Activity

L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that may exhibit various pharmacological effects, including cell-penetrating properties and potential therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

  • Molecular Formula : C17H22N2O
  • Molecular Weight : 366.4 g/mol
  • Canonical SMILES : Not available in the provided sources.

Structural Characteristics

The structure of this compound features a combination of amino acids and a phenoxybutanoyl moiety, which contributes to its biological activity. The presence of the phenyl group may enhance lipophilicity, potentially aiding in cellular uptake.

Research suggests that compounds similar to this compound may function as cell-penetrating peptides (CPPs). CPPs are known to facilitate the delivery of various biomolecules across cellular membranes, which is crucial for therapeutic applications. The specific mechanisms include:

  • Endocytosis : The compound may utilize endocytic pathways to enter cells.
  • Membrane Disruption : Some CPPs can transiently disrupt cellular membranes, allowing for the passage of larger molecules.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from apoptosis, indicating possible uses in neurodegenerative diseases.
  • Antimicrobial Properties : Certain analogs have demonstrated inhibitory effects against various bacterial strains.

Study 1: Antitumor Efficacy

A study evaluated the cytotoxicity of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.

Study 2: Neuroprotection

In vitro assays demonstrated that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a protective role against neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity in cancer cell lines
NeuroprotectiveReduced oxidative stress
AntimicrobialInhibition of bacterial growth

Table 2: Structure-Activity Relationship (SAR)

Compound VariantKey Structural FeaturesBiological Activity
L-Alanyl-N-methyl-O-(4-oxo...)Phenoxybutanoyl moietyHigh cytotoxicity
L-Alanyloxyphenyl-L-serineAltered side chainModerate neuroprotection
N-Methyl-L-serineAmino acid modificationReduced antimicrobial effect

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